[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate
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Overview
Description
The compound is also known as [(2S,3S)-2,6-diamino-3,5,8-trihydroxy-7-methyl-2,3-dihydropyrrolo[1,2-a]indol-9-ium-4-yl]methyl carbamate . It has a molecular formula of C14H17N4O5+ and a molecular weight of 321.31 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a carbamate group, an indole ring, and several hydroxy and amino groups .Physical And Chemical Properties Analysis
The compound has several notable properties. It has a high polar surface area (168 Ų), indicating it may have good solubility in water . It also has a formal charge of +1 .Scientific Research Applications
1. Synthesis and Chemical Properties
The compound is related to carbamate compounds, which are significant in various industrial applications, including as pesticides and solvents. The literature provides insights into the chemical properties and synthesis methods of related compounds, offering a foundation for understanding its potential applications in scientific research. For instance, studies have discussed the toxicological aspects of carbamate insecticides like aldicarb, shedding light on their mechanism of action, metabolism, and environmental impact (Risher, Mink, & Stara, 1987).
2. Bioactive Compound Research
Indole derivatives, closely related to the compound , are extensively studied for their biological activities. Research has explored the synthesis of indoles, including their formation from arylhydrazones, highlighting the chemical transformations and mechanisms involved (Fusco & Sannicolo, 1978). These studies provide a framework for understanding how the compound might be synthesized and modified for potential applications in medicinal chemistry and drug design.
3. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of chemical compounds is crucial in scientific research, especially for those with potential therapeutic applications. Reviews of related compounds, like methyl paraben, provide insights into their absorption, metabolism, and excretion pathways, as well as their toxicological profiles, offering a basis for comparative analysis and safety assessment (Soni, Taylor, Greenberg, & Burdock, 2002).
Mechanism of Action
Target of Action
Related compounds have been identified as factor b inhibitors . Factor B is a key component of the alternative pathway of the complement system, which plays a significant role in the pathogenesis of several human diseases .
Mode of Action
These inhibitors typically bind to Factor B, preventing its participation in the complement cascade and thereby inhibiting the activation of the alternative pathway .
Biochemical Pathways
The compound likely affects the alternative pathway of the complement system. This pathway is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane .
Result of Action
The result of DTXSID60550455’s action would likely be the inhibition of the alternative pathway of the complement system. This could potentially prevent or reduce the severity of diseases associated with overactivation of this pathway .
properties
IUPAC Name |
[(2S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZZRIKMUCTHU-RLWMBFFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](C(C3=C2COC(=O)N)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550455 |
Source
|
Record name | [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1192552-64-9 |
Source
|
Record name | [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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